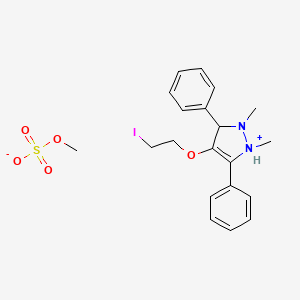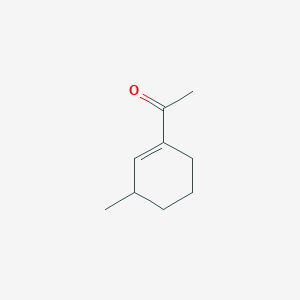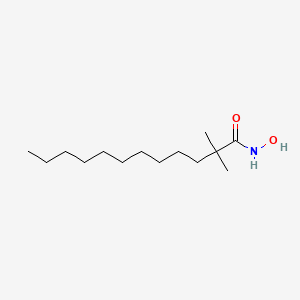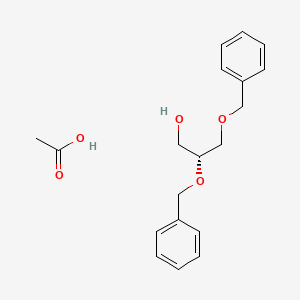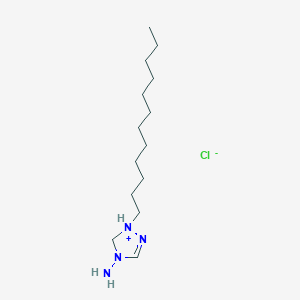
4-Bromo-4'-(nonyloxy)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-4’-(nonyloxy)-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives It is characterized by the presence of a bromine atom and a nonyloxy group attached to the biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a brominated biphenyl with a nonyloxyboronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes. For example, aromatic bromination can be achieved using bromine in the presence of thallic acetate, which provides high yields and purity . This method is advantageous due to its mild reaction conditions and ease of workup.
化学反応の分析
Types of Reactions: 4-Bromo-4’-(nonyloxy)-1,1’-biphenyl can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex biphenyl derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of hydroxylated or dehalogenated products.
科学的研究の応用
4-Bromo-4’-(nonyloxy)-1,1’-biphenyl has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems and interactions due to its unique structural properties.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: It is used in the production of advanced materials, including liquid crystals and polymers.
作用機序
The mechanism of action of 4-Bromo-4’-(nonyloxy)-1,1’-biphenyl involves its interaction with specific molecular targets and pathways. The bromine atom and nonyloxy group can influence the compound’s reactivity and binding affinity to various biological molecules. These interactions can modulate cellular processes and biochemical pathways, leading to potential therapeutic effects.
類似化合物との比較
- 4-Bromo-4’-(hexyloxy)-1,1’-biphenyl
- 4-Bromo-4’-(octyloxy)-1,1’-biphenyl
- 4-Bromo-4’-(decyloxy)-1,1’-biphenyl
Comparison: Compared to its similar compounds, 4-Bromo-4’-(nonyloxy)-1,1’-biphenyl is unique due to the length of its nonyloxy chain. This structural difference can affect its physical and chemical properties, such as solubility, melting point, and reactivity. The nonyloxy group provides a balance between hydrophobicity and flexibility, making it suitable for various applications in materials science and pharmaceuticals.
特性
CAS番号 |
58743-82-1 |
|---|---|
分子式 |
C21H27BrO |
分子量 |
375.3 g/mol |
IUPAC名 |
1-bromo-4-(4-nonoxyphenyl)benzene |
InChI |
InChI=1S/C21H27BrO/c1-2-3-4-5-6-7-8-17-23-21-15-11-19(12-16-21)18-9-13-20(22)14-10-18/h9-16H,2-8,17H2,1H3 |
InChIキー |
FPBIDUWHAYAKCI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-Methyl-5-(propan-2-yl)-1,4-phenylene]bis(trimethylsilane)](/img/structure/B14618497.png)
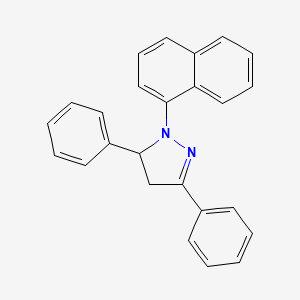
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)
![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)

![ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate](/img/structure/B14618521.png)
![1-[2-(4-Fluorophenyl)octyl]imidazole;nitric acid](/img/structure/B14618529.png)
